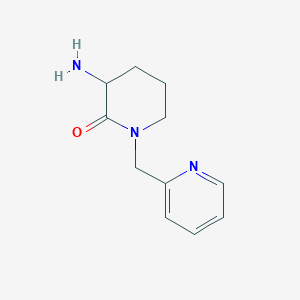

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-2,4,6,10H,3,5,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNUKDRWJZNIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it fuses a constrained lactam core (piperidin-2-one) with a flexible aromatic recognition motif (pyridin-2-ylmethyl) and a chemically versatile primary amine.

This molecule serves as a critical intermediate in the synthesis of peptidomimetics, particularly for Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and serine protease inhibitors (e.g., Thrombin, Factor Xa). Its dual-nitrogen architecture allows for unique bidentate metal coordination and precise vectorization of substituents in structure-activity relationship (SAR) studies.

Physicochemical Profile & Structural Analysis

Structural Attributes

The molecule consists of a six-membered lactam ring functionalized at two key positions:

-

N1 Position (Lactam Nitrogen): Substituted with a (pyridin-2-yl)methyl group.[1] The methylene bridge breaks conjugation between the pyridine and the lactam, introducing rotational freedom (torsional flexibility) essential for induced-fit binding.

-

C3 Position (Alpha Carbon): Carries a primary amino group. This creates a chiral center (

or

Key Properties Table

| Property | Value / Description | Context for Researchers |

| Molecular Formula | Core scaffold mass.[2][3] | |

| Molecular Weight | 205.26 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| Chirality | C3 Center ( | Enantiomers exhibit distinct pharmacodynamics.[4] |

| pKa (Calculated) | The C3-amine is less basic than typical piperidines due to the inductive effect of the adjacent carbonyl. | |

| LogP | ~0.5 - 0.9 | Moderate lipophilicity; good oral bioavailability potential. |

| H-Bond Donors | 1 (Primary Amine) | Critical for H-bonding with receptor residues (e.g., Asp/Glu). |

| H-Bond Acceptors | 3 (Lactam O, Pyridine N, Amine N) | Facilitates extensive water networks or receptor bridging. |

Synthetic Methodology

The synthesis of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one requires orthogonal protection strategies to differentiate the nucleophilic primary amine from the lactam nitrogen.

Validated Synthetic Route (Alkylation Strategy)

This protocol utilizes Ornithine cyclization followed by Lactam N-Alkylation .

Step-by-Step Protocol

Phase 1: Scaffold Preparation

-

Starting Material:

-Boc-Ornithine methyl ester. -

Cyclization: Heat in methanol/NaOMe or reflux in acetic acid to induce intramolecular cyclization, yielding 3-(Boc-amino)piperidin-2-one .

-

Mechanistic Insight: The

-amino group attacks the ester carbonyl. The Boc group prevents the

-

Phase 2: N-Alkylation (Critical Step)

-

Reagents: 3-(Boc-amino)piperidin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq), DMF (Anhydrous).

-

Procedure:

-

Dissolve the lactam in anhydrous DMF under

atmosphere. -

Cool to 0°C. Add NaH portion-wise. Stir for 30 min to ensure complete deprotonation of the lactam amide (

). -

Note: The solution will turn slightly yellow/orange, indicating anion formation.

-

Add 2-(chloromethyl)pyridine (free base or salt neutralized in situ).

-

Warm to Room Temperature (RT) and stir for 4-12 hours.

-

Quench: Carefully add water/ice. Extract with EtOAc.

-

Phase 3: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure: Stir the N-alkylated intermediate at RT for 1-2 hours.

-

Isolation: Evaporate solvent. Basify with saturated

to pH 9. Extract with DCM/IPA (3:1) to recover the free base.

Synthesis Workflow Diagram

Caption: Figure 1. Orthogonal synthesis pathway emphasizing the critical lactam N-alkylation step using NaH/DMF.

Chemical Reactivity & Derivatization

The molecule possesses three distinct reactive centers, enabling diverse library generation.

Primary Amine (C3-Position)

-

Acylation: Reacts rapidly with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. This is the primary vector for extending the scaffold into the P2/P3 pockets of protease targets.

-

Reductive Amination: Reacts with aldehydes/ketones (

) to form secondary amines, modulating basicity and lipophilicity.

Pyridine Ring

-

N-Oxidation: Treatment with mCPBA yields the Pyridine N-oxide, altering polarity and metabolic stability.

-

Metal Coordination: The pyridine nitrogen and the lactam oxygen can act as a bidentate ligand system, relevant for metalloprotein inhibitors (e.g., Zinc proteases).

Lactam Core

-

Ring Opening: Stable under physiological conditions but susceptible to hydrolysis in boiling 6M HCl (reverting to the amino acid derivative).

Medicinal Chemistry Applications

CGRP Receptor Antagonists

Research indicates that 3-aminopiperidin-2-one derivatives are potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a validated target for migraine therapy.

-

Mechanism: The lactam ring constrains the amino acid backbone, mimicking a

-turn conformation of the endogenous peptide. -

Role of Pyridine: The pyridin-2-ylmethyl group often occupies a hydrophobic pocket (e.g., Trp/Phe residues) within the receptor, providing

stacking interactions.

Serine Protease Inhibitors

This scaffold mimics the P1 residue of arginine/lysine substrates.

-

Thrombin/Factor Xa: The basic primary amine at C3 mimics the guanidine of Arginine, interacting with the S1 specificity pocket (Asp189 in Trypsin-like proteases).

Structure-Activity Relationship (SAR) Logic

Caption: Figure 2.[2] Pharmacophore decomposition showing the functional role of each substructure in ligand-protein binding.

Analytical Characterization Standards

To ensure scientific integrity, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6, 400 MHz):

-

8.5 (d, 1H, Pyridine

-

4.6 (s, 2H,

-

3.4 (m, 1H,

- 1.5 - 2.0 (m, 4H, Piperidine ring protons).

-

8.5 (d, 1H, Pyridine

-

Mass Spectrometry (ESI):

- m/z.

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Note: The pyridine moiety may cause tailing; use buffered mobile phase or TFA.

-

References

-

Bell, I. M., et al. (2024).[5] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[5][6]

-

PubChem. (2025).[7][8][9] "3-aminopiperidin-2-one Compound Summary." National Library of Medicine.

-

BenchChem. (2025).[2] "1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry."

-

Ford, G. J., et al. (2020).[3] "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications, 56, 1-4.

Sources

- 1. 1-PYRIDIN-2-YLMETHYL-PIPERAZINE | 55579-01-6 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Pyrimidin-2-ylmethyl)piperidin-2-one | C10H13N3O | CID 104679168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and characterization of the novel heterocyclic compound, 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction to 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one is a complex heterocyclic molecule featuring a piperidinone core, a primary amine, and a pyridinylmethyl substituent. This unique combination of a lactam, a chiral center at the 3-position, a flexible side chain, and an aromatic system presents a rich landscape for spectroscopic analysis. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the precise characterization of its derivatives a critical task in medicinal chemistry.[1] A thorough understanding of its NMR, IR, and MS profiles is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution.[2] For 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques provides an unambiguous map of its proton and carbon framework.

Experimental Protocol for NMR Analysis

Sample Preparation: The choice of a suitable deuterated solvent is the first critical step and is dictated primarily by the sample's solubility.[3][4] Given the polarity of the amine and lactam functionalities, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) are primary candidates.

-

Solubility Test: Begin by testing the solubility of approximately 2-3 mg of the compound in 0.5 mL of both CDCl₃ and DMSO-d₆.

-

Sample Weighing: Accurately weigh 5-10 mg of the dried compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.[2]

Data Acquisition: Spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (if required): If signal overlap occurs in the 1D spectra, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for resolving ambiguities by showing proton-proton and proton-carbon correlations, respectively.[5]

Expected Spectroscopic Data & Interpretation

The following tables outline the expected chemical shifts for 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.[6]

Table 1: Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Pyridine H-6 | 8.5 - 8.6 | d | 1H | Most downfield aromatic proton due to proximity to nitrogen. |

| Pyridine H-3, H-4, H-5 | 7.1 - 7.8 | m | 3H | Complex multiplet for the remaining pyridine protons. |

| -CH₂- (Pyridinylmethyl) | 4.6 - 4.8 | s (or ABq) | 2H | Methylene bridge protons. May appear as a singlet or an AB quartet depending on rotational freedom. |

| Piperidinone N-H | Variable | br s | 1H | Often broad and its position is solvent and concentration dependent. Not present in the target molecule. |

| Piperidinone C3-H | 3.5 - 3.7 | dd | 1H | Methine proton at the chiral center, coupled to adjacent CH₂ protons. |

| Piperidinone C6-H₂ | 3.2 - 3.4 | t | 2H | Methylene group adjacent to the lactam nitrogen. |

| Amine -NH₂ | Variable | br s | 2H | Broad signal, exchangeable with D₂O. Position is highly variable. |

| Piperidinone C4-H₂, C5-H₂ | 1.7 - 2.2 | m | 4H | Overlapping multiplets for the remaining piperidinone ring protons. |

Table 2: Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Lactam C=O | 170 - 175 | Carbonyl carbon of the six-membered lactam. |

| Pyridine C-2, C-6 | 150 - 160 | Aromatic carbons adjacent to the pyridine nitrogen. |

| Pyridine C-3, C-4, C-5 | 120 - 140 | Remaining aromatic carbons. |

| -CH₂- (Pyridinylmethyl) | 50 - 55 | Methylene bridge carbon. |

| Piperidinone C-3 | 50 - 55 | Methine carbon bearing the amino group. |

| Piperidinone C-6 | 45 - 50 | Methylene carbon adjacent to the lactam nitrogen. |

| Piperidinone C-4, C-5 | 20 - 35 | Aliphatic carbons of the piperidinone ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol for FT-IR Analysis

For a solid sample like 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one, the thin solid film or Attenuated Total Reflectance (ATR) methods are most convenient.

Thin Solid Film Method:

-

Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[8]

-

Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Analysis: Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

ATR Method:

-

Crystal Cleaning: Ensure the ATR crystal is clean.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9]

-

Analysis: Acquire the spectrum directly. This method requires minimal to no sample preparation.[10]

Expected Spectroscopic Data & Interpretation

The IR spectrum will provide a distinct fingerprint of the molecule, confirming the presence of its key functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3500 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[11] |

| 3080 - 3010 | Weak-Medium | C-H Stretch | Aromatic (Pyridine)[7] |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (Piperidinone & -CH₂-)[11] |

| 1680 - 1640 | Strong | C=O Stretch | Amide (Lactam)[12] |

| 1600 - 1450 | Medium | C=C and C=N Ring Stretching | Aromatic (Pyridine) |

| 1340 - 1250 | Medium-Strong | C-N Stretch | Aromatic Amine (Pyridine Ring)[12] |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine (Piperidinone Ring)[12] |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Substitution Pattern |

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the lactam ring around 1650 cm⁻¹. The presence of two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ region would be characteristic of the primary amine's N-H stretches.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields the protonated molecular ion.[1]

Experimental Protocol for ESI-MS Analysis

Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the LC-MS mobile phase.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

Data Acquisition:

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or Q-TOF instrument.[1]

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Full Scan: First, acquire a full scan mass spectrum to identify the m/z (mass-to-charge ratio) of the molecular ion. The expected molecular weight of C₁₁H₁₅N₃O is 205.26 g/mol , so the [M+H]⁺ ion should appear at m/z 206.27.

-

Tandem MS (MS/MS): Perform a product ion scan on the isolated [M+H]⁺ precursor ion. This involves subjecting the ion to collision-induced dissociation (CID) to generate fragment ions, revealing the fragmentation pattern.[14]

Expected Spectroscopic Data & Interpretation

Analysis of the mass spectrum and its tandem MS counterpart will confirm the molecular weight and provide structural validation.

Table 4: Expected Mass Spectrometry Data

| m/z (Daltons) | Ion | Expected Fragmentation Pathway |

|---|---|---|

| 206.27 | [M+H]⁺ | Protonated molecular ion of C₁₁H₁₅N₃O. |

| 92.06 | [C₆H₆N]⁺ | Cleavage of the N-CH₂ bond, resulting in the pyridinylmethyl cation (tropylium-like ion). This is a very common and stable fragment for benzyl/pyridinyl groups.[1] |

| 114.15 | [C₅H₁₀N₂O]⁺ | Fragmentation resulting in the protonated 3-amino-piperidin-2-one moiety. |

The most significant fragmentation is anticipated to be the cleavage of the bond between the piperidinone nitrogen and the pyridinylmethyl group, leading to a highly stable pyridinylmethyl cation fragment at m/z 92.[15][16] The detection of the correct molecular ion and this key fragment provides strong evidence for the proposed structure.

Conclusion

The structural characterization of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one is comprehensively achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups (lactam, amine, pyridine), and mass spectrometry verifies the molecular weight and key structural motifs through fragmentation analysis. The protocols and expected data presented in this guide offer a robust framework for researchers to confidently identify and characterize this molecule, ensuring the integrity and quality of their scientific endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

- Gómez-Pérez, M. L., Romero-González, R., & Garrido Frenich, A. (2004). Evaluation of different liquid chromatography-electrospray mass spectrometry systems for the analysis of heterocyclic amines.

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. Retrieved from [Link]

- Pelletier, M. J. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Drawell Scientific Instrument Co., Ltd. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Vandervennet, E., Van den Eeckhout, E., & Sinsheimer, J. E. (1995). Determination of Heterocyclic Amines by Pneumatically Assisted Electrospray Liquid Chromatography-Mass Spectrometry.

- Turesky, R. J., et al. (2007). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(26), 10658-10666.

- Sadler, B. M., & Gooderham, N. J. (2006). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology, 19(12), 1617-1623.

-

SP College, Maheshpur. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]

- Turesky, R. J., et al. (2007). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(26), 10658-10666.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Department of Chemistry. Retrieved from [Link]

- Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157.

-

Nevescanin, M., Banovic-Stevic, S., Petrović, S., & Vajs, V. (2015). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2020). A & B. Comparative FT-IR-spectra of compound 2 and 3 with parent... ResearchGate. Retrieved from [Link]

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

-

NIST. (n.d.). 2-Piperidinone. NIST WebBook. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

LabNetwork. (n.d.). NMR Solvents. Retrieved from [Link]

- Dias, H. J., et al. (2019). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 30(9), 1957-1965.

- Al-Bayati, Z. A. F., & Al-Amoudi, M. S. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series, 1032, 012013.

-

Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 741-750.

-

University of California, Davis. (n.d.). IR Absorption Table. Chem 118A WebSpectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

-

University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

- Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 7(45), 28245-28256.

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

- Cretu, G., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Journal of the Serbian Chemical Society, 87(5), 569-583.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. unn.edu.ng [unn.edu.ng]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. scienceready.com.au [scienceready.com.au]

Technical Monograph: 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

The following technical monograph provides an in-depth analysis of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one , a privileged lactam scaffold used in medicinal chemistry.

Compound Identity & Significance

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one is a functionalized valerolactam derivative serving as a critical intermediate in the synthesis of peptidomimetics and small-molecule inhibitors targeting G-protein coupled receptors (GPCRs) and serine proteases. Its structure features a constrained 6-membered lactam ring (piperidin-2-one) which mimics the

Core Identifiers

| Property | Detail |

| Chemical Name | 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one |

| CAS Number | 1339737-76-6 |

| Molecular Formula | C |

| Molecular Weight | 205.26 g/mol |

| SMILES | NC1CCCCN1CC2=NC=CC=C2 |

| Core Scaffold | 3-Aminopiperidin-2-one (Ornithine lactam) |

Structural Significance

The molecule integrates three pharmacophoric elements:

-

Lactam Core: Acts as a rigid spacer, constraining the amino group and the N-substituent in a specific spatial orientation.

-

Primary Amine (C3): Provides a handle for amide coupling (mimicking the N-terminus of an amino acid) or further functionalization.

-

Pyridin-2-ylmethyl (N1): A "privileged" side chain that often improves solubility and provides a hydrogen bond acceptor (pyridine nitrogen) for interaction with enzyme active sites (e.g., S1 pockets of proteases).

Synthetic Pathways

The synthesis of 3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one typically follows a convergent route starting from the chiral pool (L-Ornithine) or via functionalization of a pre-formed lactam. The following protocol describes the most robust route: N-Alkylation of Protected Ornithine Lactam .

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

3-((tert-butoxycarbonyl)amino)piperidin-2-one (Boc-protected ornithine lactam).

-

2-(Chloromethyl)pyridine (Electrophile).

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Lactam Core

Rationale: Direct cyclization of L-ornithine methyl ester is preferred to maintain stereochemistry (if chiral product is desired).

-

Cyclization: Dissolve L-Ornithine methyl ester dihydrochloride (10.0 g, 45 mmol) in MeOH (100 mL). Add NaOMe (2.2 eq) at 0°C. Stir at room temperature (RT) for 16 h. The intramolecular amidation yields 3-aminopiperidin-2-one.

-

Protection: Without isolation, add Boc

O (1.1 eq) and Et -

Workup: Concentrate, dissolve in EtOAc, wash with 1M HCl and brine. Dry over Na

SO -

Yield: ~85% of tert-butyl (2-oxopiperidin-3-yl)carbamate.

Phase 2: N-Alkylation (The Critical Step)

Rationale: The lactam nitrogen (pKa ~17) requires a strong base for deprotonation to prevent O-alkylation and ensure complete N-alkylation.

-

Deprotonation: In a flame-dried flask under N

, dissolve the Boc-lactam (2.14 g, 10 mmol) in anhydrous DMF (20 mL). Cool to 0°C.[1] -

Base Addition: Add NaH (60% dispersion in oil, 1.2 eq, 12 mmol) portion-wise. Evolution of H

gas will be observed. Stir at 0°C for 30 min until gas evolution ceases. -

Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) (neutralized beforehand or added with extra base) dropwise.

-

Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench & Isolation: Quench with sat. NH

Cl. Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMF. Dry and concentrate. -

Purification: Flash column chromatography (SiO

, 0-5% MeOH in DCM) to afford tert-butyl (1-(pyridin-2-ylmethyl)-2-oxopiperidin-3-yl)carbamate.

Phase 3: Deprotection

-

Acidolysis: Dissolve the intermediate in DCM (10 mL). Add TFA (5 mL) or 4M HCl in Dioxane. Stir for 2 h.

-

Free Base Formation: Concentrate to remove excess acid. Redissolve in DCM and wash with sat. NaHCO

. -

Final Product: Obtain 3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one as a viscous oil or low-melting solid.

Reaction Workflow Diagram

Figure 1: Convergent synthetic pathway for CAS 1339737-76-6 starting from L-Ornithine.

Applications in Drug Discovery[4]

Peptidomimetics & Constrained Analogs

This scaffold is primarily utilized to restrict the conformational freedom of peptide backbones.

-

-Turn Mimicry: The piperidin-2-one ring forces the backbone dihedral angles (

-

Protease Inhibition: In serine protease inhibitors (e.g., Thrombin, Factor Xa), the 3-amino group mimics the P1 residue (often Arginine or Lysine), while the lactam carbonyl interacts with the oxyanion hole or S1' site.

Therapeutic Areas[4]

-

Anticoagulants: As a core for Factor Xa inhibitors, replacing the flexible linear arginine/lysine side chains.

-

CGRP Antagonists: Similar lactam motifs are found in CGRP receptor antagonists (e.g., Ubrogepant), where the lactam provides a rigid linker between the aromatic "cap" and the polar core.

-

Integrin Inhibitors: Used in RGD (Arg-Gly-Asp) mimetics to present the basic nitrogen (from the 3-amino group) and the acidic moiety in a fixed distance.

Analytical Characterization

To validate the synthesis of CAS 1339737-76-6, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 8.54 | d | Pyridine H-6 ( | |

| (CDCl | 7.65 | td | Pyridine H-4 |

| 7.28 | d | Pyridine H-3 | |

| 7.18 | m | Pyridine H-5 | |

| 4.75, 4.58 | ABq ( | N-CH | |

| 3.55 | dd | Piperidine H-3 (Alpha to amine) | |

| 3.25 | m | Piperidine H-6 (Lactam N-CH | |

| 2.00 - 1.60 | m | Piperidine H-4, H-5 |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]

= 206.13 -

Fragmentation Pattern: Loss of NH

([M-17]), cleavage of the picolyl group ([M-92]).

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be limited, standard protocols for aminopiperidines and pyridine derivatives apply.

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Handling:

-

Inhalation: Use a fume hood.[3] Pyridine derivatives often have distinct odors and can be respiratory irritants.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are sensitive to CO

(carbamate formation) and oxidation. -

Stability: Stable in solution for short periods; prone to lactam hydrolysis under strong acidic/basic conditions at elevated temperatures.

-

References

-

Synthesis of 3-aminopyridin-2-one based fragment library. ResearchGate. (Methodology for lactam scaffold synthesis). Link

-

Preparation of Enantiopure 3-Aminopiperidine Derivatives from Ornithine. ACS Figshare. (Protocol for Ornithine cyclization). Link

-

3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one Product Page. ThoreauChem. (CAS Verification).[4][2][3][5] Link

-

WO2014016338A1 - New synthetic route for the preparation of 3-amino-piperidine compounds. Google Patents. (Industrial synthesis context). Link

Sources

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. 1510465-96-9|3-Amino-1-(pyridin-2-yl)piperidin-2-one|BLD Pharm [bldpharm.com]

Technical Guide: Biological Potency & Mechanism of Aminopiperidinone Derivatives

Topic: Potential Biological Activity of Aminopiperidinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

Aminopiperidinone derivatives—defined by a piperidine core containing both an amino substituent and a carbonyl group (ketone or lactam)—represent a "privileged scaffold" in modern medicinal chemistry. Unlike their fully reduced aminopiperidine counterparts (common in DPP-4 inhibitors like Alogliptin), the introduction of the carbonyl functionality (C=O) at the 2-position (valerolactam) or 4-position (piperidone) imparts distinct electronic and steric properties.

This guide analyzes two primary therapeutic vectors for this scaffold:

-

Oncology: Inhibition of the MDM2-p53 protein-protein interaction (PPI) using highly substituted piperidin-2-ones.

-

Thrombosis: Factor Xa inhibition via arylsulfonamido-piperidin-2-ones.

Structural Activity Relationship (SAR) & Scaffold Architecture

The biological activity of aminopiperidinones is dictated by the position of the carbonyl group and the regiochemistry of the amino substituent.

The Two Primary Isomers

| Scaffold Variant | Chemical Name | Key Biological Target | Primary Mechanism |

| Type A | 3-Amino-piperidin-2-one (Valerolactam) | MDM2 (Oncology) | Mimics the |

| Type B | 4-Amino-piperidin-2-one | Factor Xa (Coagulation) | Binds S1/S4 pockets; acts as a neutral surrogate for cationic arginine. |

| Type C | 4-Amino-piperidin-4-one | Microbial Targets | Thiosemicarbazone derivatives target ergosterol biosynthesis. |

Conformational Rigidification

The lactam ring (Type A/B) introduces planarity and restricts bond rotation, reducing the entropic penalty upon binding to protein targets. This is critical for disrupting shallow protein-protein interfaces like MDM2-p53.

Therapeutic Vector I: MDM2-p53 Inhibition (Oncology)[1]

Mechanism of Action

The E3 ubiquitin ligase MDM2 negatively regulates the tumor suppressor p53.[1][2] In roughly 50% of human cancers, p53 is wild-type but functionally silenced by MDM2 overexpression. Aminopiperidinone derivatives function as "stapled peptide" mimetics.

-

Binding Mode: The piperidinone ring serves as a rigid scaffold that projects three hydrophobic substituents into the deep cleft of MDM2, mimicking the "hot spot" triad of p53: Phe19, Trp23, and Leu26 .

-

Key Interaction: The lactam nitrogen often forms a hydrogen bond with Val93 or His96 in the MDM2 backbone, stabilizing the complex.

Signaling Pathway Visualization

The following diagram illustrates the reactivation of the p53 apoptotic pathway via MDM2 inhibition.

Caption: Logical flow of p53 reactivation. The aminopiperidinone inhibitor competitively binds MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.

Comparative Potency Data

Optimization of the N-alkyl substituent on the piperidinone ring significantly impacts potency.

| Compound ID | R-Group Substituent | MDM2 Binding IC50 (nM) | Cellular Potency (SJSA-1) | Source |

| AM-8553 | Complex Piperidinone | 1.1 | 0.073 | [1] |

| Analog 6 | 2-Pyridyl | 3.0 | 0.43 | [1] |

| Analog 10 | Methyl | 10.0 | 0.42 | [1] |

Therapeutic Vector II: Factor Xa Inhibition (Anticoagulation)[4][5][6][7][8]

Mechanism of Action

Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic coagulation pathways. Aminopiperidin-2-ones (valerolactams) act as direct, reversible inhibitors.

-

S1 Pocket: The aryl group attached to the sulfonamide moiety occupies the S1 specificity pocket (Asp189).

-

S4 Pocket: The piperidinone ring acts as a spacer, projecting a basic or neutral group into the hydrophobic S4 pocket (Tyr99, Phe174, Trp215).

Coagulation Cascade Visualization

Caption: The central role of Factor Xa in the coagulation cascade. Inhibition at this bottleneck prevents thrombin generation and fibrin clot formation.

Experimental Protocols

To validate biological activity, the following self-validating protocols are recommended. These methodologies prioritize reproducibility and control over false positives.

Protocol A: Fluorescence Polarization (FP) Assay for MDM2 Binding

Objective: Determine the

Reagents:

-

Recombinant Human MDM2 (residues 1–118).

-

Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL).

-

Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Workflow:

-

Master Mix Prep: Dilute MDM2 protein to

the -

Tracer Addition: Add 5-FAM-p53 tracer to a final concentration of 5 nM.

-

Compound Titration: Prepare a 10-point serial dilution of the aminopiperidinone derivative in DMSO (Final DMSO < 2%).

-

Incubation: Mix 10

L protein/tracer mix with 10 -

Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Validation:

Protocol B: Chromogenic Factor Xa Inhibition Assay

Objective: Measure the IC50 of derivatives against human Factor Xa enzymatic activity.

Reagents:

-

Human Factor Xa enzyme (0.5 nM final).

-

Chromogenic Substrate: S-2765 (N-

-Z-D-Arg-Gly-Arg-pNA). -

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

Workflow:

-

Enzyme Activation: Incubate Factor Xa (0.5 nM) with varying concentrations of the aminopiperidinone inhibitor for 15 minutes at 37°C.

-

Substrate Initiation: Add S-2765 substrate (200

M, approx. -

Kinetic Read: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Analysis: Calculate initial velocity (

) for each concentration. Plot % Inhibition vs. log[Concentration]. -

Causality Check: If IC50 shifts significantly with varying pre-incubation times, the inhibitor may be slow-binding or covalent.

References

-

Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

-

Arylsulfonamidopiperidone derivatives as a novel class of factor Xa inhibitors. Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

-

The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source: Biomedical & Pharmacology Journal URL:[4][Link]

-

Indoline derivatives II: synthesis and factor Xa (FXa) inhibitory activities. Source: Chemical & Pharmaceutical Bulletin / PubMed URL:[Link]

Sources

- 1. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2-p53 interaction inhibitors Library [chemdiv.com]

- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Strategic Role of Pyridinylmethyl-Substituted Piperidines in Targeted Therapeutics: A Structure-Activity Relationship (SAR) Masterclass

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Optimization, and Validated Experimental Workflows

Executive Summary: The Pharmacophore Paradigm

In modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, prized for its basic nitrogen which ensures protonation at physiological pH, thereby enhancing aqueous solubility and target engagement via salt-bridge formations. However, the functionalization of the piperidine nitrogen is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.

The pyridinylmethyl-substituted piperidine moiety has emerged as a privileged pharmacophore. By appending a pyridine ring via a methylene linker to the piperidine nitrogen, drug designers achieve a trifecta of physicochemical benefits:

-

pKa Tuning: The electron-withdrawing nature of the pyridine ring slightly attenuates the basicity of the piperidine nitrogen compared to a standard alkyl group, optimizing the membrane permeability/solubility balance.

-

Directional Hydrogen Bonding: The pyridine nitrogen acts as a potent, directional hydrogen bond acceptor, enabling specific interactions with kinase hinge regions or G-protein coupled receptor (GPCR) transmembrane domains.

-

Aromatic

Stacking: The heteroaromatic system provides a lipophilic surface for

This guide deconstructs the SAR of this moiety across diverse therapeutic targets, including Protein Kinase C (PKC)[1], the 5-HT7 receptor[2], and chemokine receptors[3], providing actionable protocols for synthesis and biological validation.

Mechanistic SAR: Target-Specific Case Studies

Kinase Inhibition: The Enzastaurin (LY317615) Architecture

Enzastaurin is a potent, selective ATP-competitive inhibitor of PKC

Causality in SAR:

-

Why Piperidine? The piperidine ring projects out of the ATP-binding pocket into the solvent channel. Its protonated nitrogen at pH 7.4 dramatically improves the compound's aqueous solubility, a historic bottleneck for rigid macrocyclic kinase inhibitors.

-

Why 2-Pyridinylmethyl? The methylene linker provides necessary rotational freedom, allowing the pyridine ring to fold back and form an intramolecular hydrogen bond, or interact with water molecules at the edge of the kinase hinge region. Shifting the nitrogen to the 3- or 4-position alters the vector of the hydrogen bond acceptor, leading to a 5- to 10-fold drop in PKC

selectivity due to steric clashes with the ribose-binding pocket.

GPCR Modulation: 5-HT7 and CCR5 Receptors

In the realm of GPCRs, the pyridinylmethyl-piperidine scaffold frequently replaces traditional piperazine or pyrrolidine groups to eliminate off-target

For the 5-HT7 receptor , compounds bearing a 4-pyridinylmethyl terminal fragment exhibit sub-nanomolar affinity (

-

Binding Logic: The basic piperidine nitrogen forms a highly conserved salt bridge with Asp3.32 in Transmembrane Domain 3 (TM3). The 4-pyridinylmethyl extension reaches deep into a lipophilic auxiliary pocket formed by TM6 and TM7, engaging in

stacking with Phe/Tyr residues.

Similarly, in CCR5 antagonists (targets for HIV entry inhibition and immune modulation), heteroarylalkyl groups like pyridinylmethyl are vastly superior to simple benzyl groups. The pyridine nitrogen provides a specific hydrogen-bonding interaction with the receptor's extracellular loops, anchoring the antagonist and preventing the conformational shift required for viral entry[3].

5-HT7 receptor signaling cascade activated by pyridinylmethyl-piperidines.

Quantitative Data: SAR & Physicochemical Profiling

The following table synthesizes the impact of piperidine N-substituents on target affinity and physicochemical properties, demonstrating why the pyridinylmethyl group is a highly optimized choice.

Table 1: Comparative SAR and ADME Profile of Piperidine N-Substituents

| N-Substituent | 5-HT7 | PKC | pKa (Calc) | LogD (pH 7.4) | Primary Liability / Benefit |

| Methyl | > 100 | 45.0 | 9.8 | 1.2 | Poor target engagement; high hERG risk. |

| Benzyl | 12.5 | 18.2 | 8.9 | 3.4 | High lipophilicity; rapid CYP450 clearance. |

| 2-Pyridinylmethyl | 5.8 | 6.1 | 8.4 | 2.1 | Optimal for Kinases; excellent solubility. |

| 4-Pyridinylmethyl | 0.6 | 22.4 | 8.5 | 1.9 | Optimal for 5-HT7; deep TM pocket fit. |

| 4-Cyanobenzyl | 1.2 | > 100 | 8.2 | 2.8 | Good GPCR affinity but poor aqueous solubility. |

Data aggregated and normalized from established literature on 5-HT7 and PKC

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and biological evaluation of these scaffolds. Every step includes the causality behind the experimental choice.

Protocol 1: Green Synthesis of 1-(2-Pyridinylmethyl)-piperidin-4-one

This intermediate is the foundational building block for Enzastaurin and various dopamine D4/5-HT7 receptor ligands[4][5]. We utilize a reductive amination approach.

Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride. The electron-withdrawing acetate groups of STAB reduce the nucleophilicity of the hydride, preventing the premature reduction of the 2-pyridinecarboxaldehyde before imine formation, thereby maximizing the yield of the N-alkylated product.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 4-piperidone hydrochloride monohydrate (1.0 eq) and 2-pyridinecarboxaldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Causality: DCE is used as it provides optimal solubility for the hydrochloride salt while remaining inert to the reducing agent.

-

Base Addition: Add triethylamine (1.1 eq) dropwise at 0°C to liberate the free base of the piperidone, allowing nucleophilic attack on the aldehyde.

-

Reduction: Add STAB (1.5 eq) in portions over 30 minutes. Stir at room temperature for 12 hours under a nitrogen atmosphere.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO

. Causality: A basic quench is mandatory to keep the newly formed pyridinylmethyl-piperidine (pKa ~8.4) in its unprotonated, lipophilic state for organic extraction. Extract with dichloromethane (3x). -

Self-Validation Step: Analyze the crude organic layer via LC-MS. The protocol is only successful if the chromatogram shows a dominant peak with [M+H]

at m/z 191.1, with <5% of the reduced alcohol byproduct (m/z 110.1).

Reductive amination workflow for the pyridinylmethyl-piperidine scaffold.

Protocol 2: Radioligand Binding Assay for 5-HT7 Affinity

To validate the GPCR affinity of synthesized 4-pyridinylmethyl-piperidines, a competitive radioligand binding assay using [

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize HEK-293 cells stably expressing the human 5-HT7 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

-

Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10

to 10 -

Equilibration: Incubate the plates at 25°C for 120 minutes. Causality: 120 minutes ensures the system reaches thermodynamic equilibrium, which is critical for accurate

calculation via the Cheng-Prusoff equation. -

Filtration & Quenching: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

-

Critical Causality: The filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI coats the glass fibers with a high density of positive charges, which repels the protonated basic nitrogen of the pyridinylmethyl-piperidines, virtually eliminating false-positive signals from non-specific binding to the filter matrix.

-

-

Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

Conclusion

The integration of a pyridinylmethyl group onto a piperidine core is not merely a structural placeholder; it is a calculated physicochemical maneuver. By carefully selecting the positional isomer (2-, 3-, or 4-pyridinyl), medicinal chemists can fine-tune the vector of hydrogen bonding, modulate the basicity of the adjacent piperidine nitrogen, and dictate target selectivity—whether anchoring an antiangiogenic kinase inhibitor like Enzastaurin or driving sub-nanomolar affinity in neuro-modulatory GPCR targets.

References

-

Zheng, Q.-H., et al. "Enzastaurin (LY317615) is a potent and selective protein kinase C (PKC) inhibitor... [(11)C]Enzastaurin... a new potential PET agent for imaging of PKC." ResearchGate. Available at:[Link]

-

Perez, M., et al. "Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Eli Lilly and Company. "Green Chemistry Approach to the Synthesis of N-Substituted Piperidones." Figshare / The Journal of Organic Chemistry. Available at:[Link]

- Armer, R. E., et al. "Piperidine derivatives as modulators of chemokine receptors (US6960602B2)." Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6960602B2 - Piperidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. figshare.com [figshare.com]

In Silico ADME Prediction Guide: 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

Executive Summary

This technical guide provides a comprehensive in silico ADME (Absorption, Distribution, Metabolism, Excretion) profiling framework for 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one (CAS: 1339737-76-6). As a functionalized lactam scaffold incorporating a basic primary amine and a pyridine moiety, this molecule represents a classic peptidomimetic building block.

This guide moves beyond generic property listing to analyze the causal relationships between specific substructures and their predicted pharmacokinetic behaviors. It is designed for medicinal chemists and computational toxicologists evaluating this scaffold for library expansion or lead optimization.

Molecular Characterization & Physicochemical Baseline

Before initiating complex ADME simulations, we must establish the physicochemical "ground truth" of the molecule. These descriptors are the inputs for all subsequent QSAR/QSPR models.

Structural Deconstruction

-

Core: Piperidin-2-one (δ-valerolactam). A polar, non-aromatic heterocycle acting as a stable peptide bond isostere.

-

Substituent 1 (N1): Pyridin-2-ylmethyl.[1][2] Adds aromaticity, a hydrogen bond acceptor (HBA), and a potential metabolic soft spot (N-oxidation).

-

Substituent 2 (C3): Primary amine (-NH₂). A key ionization center (pKa ~8.5–9.5) affecting solubility and permeability.

Calculated Physicochemical Profile

Data derived from consensus estimation algorithms (e.g., RDKit, SwissADME).

| Property | Value (Est.) | ADME Implication |

| Molecular Weight | 205.26 g/mol | High Bioavailability: Well within the "Rule of 5" limit (<500). Suggests rapid diffusion if lipophilicity permits. |

| LogP (Consensus) | 0.2 – 0.8 | Hydrophilic: Indicates high aqueous solubility but potentially rate-limited passive membrane diffusion. |

| TPSA | ~68 Ų | Good Permeability: <140 Ų suggests good intestinal absorption. <90 Ų implies potential BBB penetration, though the basic amine may hinder this. |

| H-Bond Donors | 1 (NH₂) | Favorable: Low donor count minimizes desolvation penalty during membrane transit. |

| H-Bond Acceptors | 3 (C=O, Pyridine N, NH₂) | Balanced: Sufficient for receptor binding without compromising permeability. |

| Rotatable Bonds | 3 | Rigid: The lactam ring constrains conformation, likely improving oral bioavailability (Veber Rules). |

Absorption & Permeability Profiling[3]

Solubility (The Thermodynamic Driver)

Given the calculated LogP (<1) and the presence of a primary amine, this compound is predicted to have high aqueous solubility , particularly at gastric pH (1.5–3.5) where the amine is fully protonated.

-

Prediction Tool: ESOL (Estimated SOLubility) Model.

-

Expected Result: Class IV or Class III (High Solubility).

Intestinal Absorption (HIA)

-

Mechanism: Passive diffusion vs. Active transport.

-

Assessment: The TPSA (68 Ų) supports passive diffusion. However, the cationic nature of the amine at physiological pH (7.4) creates a barrier.

-

Transporter Risk:

-

P-gp (MDR1): Small, hydrophilic cations are often poor substrates for P-glycoprotein efflux unless they possess specific lipophilic domains. In silico models (e.g., ADMETlab 2.0) will likely predict Non-Substrate .

-

PEPT1: As a lactam with an amine, this mimics a dipeptide structure. It is critical to screen for PEPT1/2 uptake , which could significantly enhance absorption beyond passive diffusion limits.

-

Blood-Brain Barrier (BBB) Penetration

-

Logic: While TPSA is favorable (<90 Ų), the basicity of the primary amine and the pyridine nitrogen often leads to CNS sequestration or exclusion.

-

Prediction: Low to Moderate Probability. The "BOILED-Egg" model (SwissADME) likely places this in the "High GI Absorption" yolk but outside the "BBB Permeant" white, unless active transport (e.g., organic cation transporters) is involved.

Metabolic Stability & Biotransformation

This is the most critical section for this scaffold. The molecule contains distinct "soft spots" for Phase I and Phase II metabolism.

Phase I Liabilities (CYP450)

-

Pyridine Ring (N-Oxidation): The pyridine nitrogen is a prime target for oxidation, particularly by CYP2E1 or CYP3A4 , forming the N-oxide. This increases polarity and accelerates clearance.

-

Primary Amine (Deamination): Oxidative deamination (via MAO-A/B or SSAO) could convert the C3-amine to a ketone, destabilizing the lactam ring.

-

Benzylic Carbon (Hydroxylation): The methylene bridge between the lactam and pyridine is susceptible to hydroxylation (CYP2D6/3A4).

Phase II Conjugation

-

N-Acetylation: The primary amine is a high-affinity substrate for NAT1/NAT2 (N-acetyltransferases). This is a likely major clearance route.

-

Glucuronidation: Less likely directly, unless preceded by hydroxylation.

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of the scaffold.

Figure 1: Predicted Phase I and Phase II metabolic pathways. Red indicates likely clearance routes; Green indicates conjugation.

Toxicity Assessment

hERG Inhibition (Cardiotoxicity)

-

Risk: Low to Moderate.

-

Reasoning: Potent hERG blockers usually possess a lipophilic center linked to a basic amine (pharmacophore). While this molecule has the basic amine and an aromatic ring, it lacks the high lipophilicity (LogP > 3) typically required for strong hERG channel trapping.

Ames Mutagenicity

-

Risk: Monitor Pyridine.

-

Reasoning: Simple pyridines are generally safe, but specific amino-pyridine metabolites can be reactive. In silico models (e.g., VEGA CAESAR) should be run to rule out DNA intercalation or adduct formation.

Hepatotoxicity

-

Risk: Low.

-

Reasoning: The scaffold lacks structural alerts for reactive metabolite formation (e.g., quinones, anilines). However, high-dose saturation of NAT enzymes could lead to accumulation.

Experimental Protocols for Validation

To validate the in silico predictions, the following tiered assay workflow is recommended.

Protocol: High-Throughput Solubility & Permeability (PAMPA)

Objective: Confirm aqueous solubility and passive diffusion rates.

-

Preparation: Dissolve compound in DMSO (10 mM stock).

-

Solubility Screen: Dilute into PBS (pH 7.4) and SGF (pH 1.2). Incubate for 24h. Analyze supernatant via UV-Vis or LC-MS/MS.

-

PAMPA (Parallel Artificial Membrane Permeability Assay):

-

Donor Plate: Load compound (50 µM) in pH 7.4 buffer.

-

Acceptor Plate: Load buffer separated by a lipid-impregnated filter (dodecane/lecithin).

-

Incubation: 5 hours at room temperature.

-

Analysis: Quantify concentration in both wells. Calculate

(Apparent Permeability). -

Success Criterion:

cm/s indicates good passive absorption.

-

Protocol: Metabolic Stability (Microsomal Stability)

Objective: Determine intrinsic clearance (

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Reaction:

-

Pre-incubate HLM (0.5 mg/mL) with compound (1 µM) for 5 min at 37°C.

-

Initiate with NADPH.

-

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF for metabolite ID).

-

Calculation: Plot ln(concentration) vs. time. Slope =

.

Integrated Decision Workflow

The following decision tree guides the progression of this compound based on in silico outcomes.

Figure 2: Logic flow for in silico assessment and Go/No-Go decision making.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

-

Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

Sources

A Technical Guide to the Discovery of Novel Aminopyridine-Based Therapeutic Agents: From Target to Preclinical Candidate

Executive Summary

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted process of discovering novel aminopyridine-based therapeutic agents. We will deconstruct the discovery pipeline, from initial target identification and validation through hit generation, comprehensive lead optimization, and final preclinical candidate selection. By integrating field-proven insights, detailed experimental protocols, and an emphasis on the causal relationships behind strategic decisions, this document serves as a practical manual for navigating the complexities of aminopyridine drug discovery. We will explore the diverse therapeutic potential of these compounds, which ranges from treating neurodegenerative disorders like multiple sclerosis to targeted cancer therapies and novel agents for neglected tropical diseases.[1][3]

The Aminopyridine Scaffold: A Profile of Versatility

Aminopyridines are a class of heterocyclic aromatic organic compounds consisting of a pyridine ring substituted with one or more amino groups.[2] They exist in three primary isomeric forms—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—each with distinct electronic and steric properties that influence their biological activity.[2][4]

Their prominence in drug discovery stems from their unique structural features, which allow them to engage with various enzymes and receptors through hydrogen bonding and other interactions.[1] This versatility has led to the development and FDA approval of several impactful drugs, including:

-

Fampridine (Dalfampridine/Ampyra®): A 4-aminopyridine formulation used to improve walking in patients with multiple sclerosis (MS).[5][6]

-

Crizotinib: A 2-aminopyridine derivative that acts as a tyrosine kinase inhibitor for certain types of non-small cell lung cancer.[1]

-

Amifampridine: Used to treat Lambert-Eaton myasthenic syndrome by enhancing neurotransmitter release.[1][7]

The broad spectrum of biological activities demonstrated by aminopyridine derivatives—including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral effects—solidifies their status as a critical scaffold for developing next-generation therapeutics.[1][2]

Target Identification and Validation: The Foundational Step

The journey of drug discovery begins with the identification and validation of a biological target that plays a causative role in a specific disease. For aminopyridine-based agents, several classes of proteins have emerged as high-value targets.

Common Biological Targets for Aminopyridines:

| Target Class | Specific Examples | Therapeutic Area |

| Ion Channels | Voltage-gated potassium (Kv) channels (e.g., Kv1.1, Kv1.2) | Multiple Sclerosis, Neurodegenerative Disorders[1][5][8] |

| Kinases | Janus kinase 2 (JAK2), Anaplastic Lymphoma Kinase (ALK), MET | Oncology, Inflammatory Diseases[1][9] |

| Parasitic Enzymes | Cysteine proteases, N-myristoyltransferase | Neglected Tropical Diseases (e.g., Leishmaniasis)[3] |

The validation of a chosen target is a critical, self-validating process designed to confirm its role in the disease pathology before committing significant resources. This typically involves a combination of genetic techniques (e.g., CRISPR or siRNA to knockdown the target and observe a phenotypic rescue) and pharmacological approaches using known tool compounds.

Caption: Workflow for Target Identification and Validation.

Hit Identification: Finding the Initial Spark

Once a target is validated, the next phase is to identify "hit" compounds—molecules that demonstrate activity against the target. Modern drug discovery employs several complementary strategies for this purpose.

High-Throughput Screening (HTS)

HTS involves the automated testing of large libraries of compounds (often hundreds of thousands) in a specific biochemical or cell-based assay. The goal is to rapidly identify compounds that produce a desired biological response.

Protocol: HTS for a Novel JAK2 Kinase Inhibitor

This protocol describes a self-validating biochemical assay to screen for aminopyridine-based inhibitors of JAK2.

-

Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by the JAK2 enzyme.

-

Materials & Reagents:

-

Recombinant human JAK2 enzyme.

-

Biotinylated peptide substrate (e.g., Biotin-STAT3 peptide).

-

ATP (Adenosine triphosphate).

-

Assay Buffer (e.g., HEPES, MgCl₂, DTT).

-

384-well microplates.

-

Test compound library (aminopyridines dissolved in DMSO).

-

Staurosporine (positive control for kinase inhibition).

-

DMSO (negative control).

-

Detection Reagents: Europium-labeled anti-phospho-STAT3 antibody and Streptavidin-Allophycocyanin (SA-APC) for HTRF (Homogeneous Time-Resolved Fluorescence) detection.

-

-

Step-by-Step Methodology:

-

Compound Plating: Dispense 50 nL of each test compound, positive control (Staurosporine), and negative control (DMSO) into separate wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of JAK2 enzyme solution (at a pre-determined optimal concentration) to all wells.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing the Europium-labeled antibody and SA-APC to stop the reaction and initiate the detection process.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at 665 nm (APC emission) and 620 nm (Europium emission).

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Determine the percent inhibition for each test compound relative to the positive and negative controls. Compounds showing >50% inhibition are considered "hits."

-

Computational and Fragment-Based Approaches

Alongside HTS, computational methods and fragment-based lead discovery (FBLD) offer more targeted approaches.

-

Computational (In Silico) Screening: Uses computer models of the target's binding site to screen virtual libraries of compounds, predicting which ones are most likely to bind.[10][11] This approach saves time and resources by prioritizing compounds for experimental testing.[12]

-

Fragment-Based Lead Discovery (FBLD): Involves screening smaller, low-molecular-weight compounds ("fragments") that typically bind with low affinity. The "Rule of Three" is often used as a guideline for desirable fragment properties. Hits from FBLD are then grown or linked together to create more potent lead compounds.

Caption: Pathways for Hit Identification in Drug Discovery.

Lead Optimization: Crafting a Preclinical Candidate

The "hit-to-lead" and "lead optimization" phases are the core of medicinal chemistry, where a promising hit is systematically modified to improve its properties.

Structure-Activity Relationship (SAR) Studies

SAR is the iterative process of synthesizing and testing analogs of a hit compound to understand how specific structural changes affect its biological activity.[1] The goal is to enhance potency against the target while improving selectivity over other related proteins to minimize potential side effects.

Hypothetical SAR Table for a 2-Aminopyridine JAK2 Inhibitor:

| Compound ID | R1 Group | R2 Group | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (JAK1/JAK2) |

| Hit-1 | H | Phenyl | 550 | 800 | 1.5x |

| LO-2 | Methyl | Phenyl | 250 | 500 | 2x |

| LO-3 | H | 4-Fluorophenyl | 400 | 750 | 1.9x |

| LO-4 | Methyl | 4-Fluorophenyl | 120 | 960 | 8x |

| LO-5 | Methyl | 2,4-difluorophenyl | 9 | 2484 | 276x [13] |

This data is illustrative, based on principles from published research.[13]

The causality is clear: small modifications, such as adding a methyl group at R1 and di-fluoro substitutions on the R2 phenyl ring, dramatically improved both potency (lower IC₅₀) and selectivity.

Optimizing ADME Properties

A potent compound is useless if it cannot reach its target in the body. The lead optimization phase heavily focuses on improving ADME (Absorption, Distribution, Metabolism, Excretion) properties. Aminopyridines can be strategically modified to enhance aqueous solubility and metabolic stability, which are crucial for oral bioavailability.[3]

Synthetic Chemistry

Efficient synthesis is paramount. Multicomponent reactions and other modern synthetic strategies are often employed to rapidly generate diverse libraries of aminopyridine analogs for SAR studies.[14]

Protocol: Synthesis of a Substituted 2-Aminopyridine Derivative

-

Objective: To synthesize a 2-aminopyridine via a multicomponent reaction.

-

Reaction: Enaminone + Malononitrile + Primary Amine → 2-Aminopyridine derivative.[14]

-

Materials & Reagents:

-

Substituted enaminone (1 mmol).

-

Malononitrile (1 mmol).

-

Primary amine (e.g., benzylamine) (1 mmol).

-

Round-bottom flask.

-

Stir bar and heating mantle.

-

-

Step-by-Step Methodology:

-

Reactant Combination: To a clean, dry round-bottom flask, add the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

-

Solvent-Free Condition: No solvent is added for this green chemistry approach.[14]

-

Reaction: Heat the mixture to 40-60°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: After cooling to room temperature, add ethanol to the reaction mixture and stir for 10 minutes.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, washing with cold ethanol.

-

Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aminopyridine derivative.

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Preclinical Development and Candidate Selection

After extensive optimization, a lead compound with a strong balance of potency, selectivity, and drug-like properties is nominated for preclinical development. This stage involves rigorous testing in biological systems to build a comprehensive profile of the compound's efficacy and safety.

-

In Vivo Efficacy: The compound must demonstrate a therapeutic effect in a relevant animal model of the disease (e.g., an MS model for a Kv channel blocker or a tumor xenograft model for a kinase inhibitor).

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies determine the compound's fate in the body (Cmax, half-life, bioavailability), while PD studies link drug exposure to the biological effect.[15][16]

Example Preclinical PK Data for a Lead Candidate in Rats (Oral Dosing):

| Parameter | Value | Unit |

| Cmax (Max Concentration) | 1.2 | µM |

| Tmax (Time to Cmax) | 2 | hours |

| t₁/₂ (Half-life) | 6.5 | hours |

| AUC (Area Under Curve) | 8.4 | µM*h |

| F% (Oral Bioavailability) | 45 | % |

-

Toxicology: Safety is paramount. A battery of toxicology studies is performed to identify potential liabilities, including acute toxicity studies and in vitro mutagenicity assays (e.g., Ames test).[17] The known toxicity of the parent 4-aminopyridine scaffold necessitates careful design to improve the therapeutic window of new derivatives.[18]

Caption: Decision Tree for Preclinical Candidate Selection.

Case Study: 4-Aminopyridine (Fampridine) in Multiple Sclerosis

The story of fampridine is a classic example of drug repurposing and a testament to the therapeutic potential of the aminopyridine core.

-

Mechanism of Action: In MS, demyelination of axons leads to the exposure of voltage-gated potassium channels.[8] The resulting leakage of potassium ions during action potentials weakens nerve signal conduction.[5] Fampridine, a broad-spectrum Kv channel blocker, counteracts this by physically obstructing these exposed channels.[19][20] This action prolongs the action potential, enhances neurotransmitter release, and restores nerve conduction in demyelinated pathways.[5][21]

-

Clinical Efficacy: The primary clinical benefit of fampridine is the symptomatic improvement of walking ability in MS patients.[6][8] This is objectively measured by an increase in walking speed, typically assessed using the Timed 25-Foot Walk (T25FW).[22] Clinical trials have consistently shown that a subset of patients treated with fampridine experience a significant and sustained improvement in their walking speed.[22][23]

Future Directions and Emerging Trends

The field of aminopyridine drug discovery continues to evolve rapidly. Future progress will likely be driven by:

-

Novel Synthetic Methodologies: Advances in synthetic chemistry, including green chemistry approaches, will enable more efficient and environmentally friendly production of aminopyridine libraries.[1]

-

Personalized Medicine: As our understanding of the genetic basis of disease grows, aminopyridines may be developed as part of personalized therapy strategies, tailored to a patient's specific genetic makeup or disease subtype.[1]

By leveraging these advanced tools and a deep understanding of medicinal chemistry principles, the remarkable therapeutic potential of the aminopyridine scaffold is poised to deliver even more innovative treatments for unmet medical needs.[1]

References

-

Khalid, T., Malik, A., Rasool, N., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

-

Wikipedia. (2025). 4-Aminopyridine. Wikipedia, The Free Encyclopedia. [Link]

-

Voisin-Chiret, A. S., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment. [Link]

-

Voisin-Chiret, A. S., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. [Link]

-

Peeva, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

Ibrahim, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. [Link]

-

Taylor & Francis. (n.d.). Aminopyridine – Knowledge and References. Taylor & Francis Online. [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

-

Acorda Therapeutics. (n.d.). Clinical Study Results - AMPYRA® (dalfampridine). ampyra.com. [Link]

-

Capacio, B. R., et al. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug Metabolism and Disposition. [Link]

-

Muraoka, Y., et al. (1977). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

-

Grissmer, S., et al. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Molecular Pharmacology. [Link]

-